Tetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine
Description
Tetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine is a boron-containing heterocyclic compound characterized by a six-membered ring system comprising two oxygen atoms, one nitrogen atom, and one boron atom. The structure includes a hydroxyl group at position 2 and a tetrahydro backbone, which contributes to its unique physicochemical properties, such as moderate polarity and hydrogen-bonding capability .
Properties
IUPAC Name |
2-hydroxy-1,3,6,2-dioxazaborocane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BNO3/c7-5-8-3-1-6-2-4-9-5/h6-7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHXEEFARUMNRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCNCCO1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BNO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195405 | |
| Record name | Tetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.94 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42727-95-7 | |
| Record name | Tetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42727-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042727957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.819 | |
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Preparation Methods
Condensation of Amino Alcohols with Boronic Acids or Boronate Esters
- Reagents: Amino alcohols (e.g., 2-aminoethanol derivatives), boronic acids or boronate esters.
- Conditions: Typically performed in anhydrous solvents such as toluene or tetrahydrofuran (THF) under reflux.
- Dehydration: Water formed during condensation is removed by azeotropic distillation or by using molecular sieves to shift equilibrium toward ring closure.
- Outcome: Formation of the 1,3,6,2-dioxazaborocine ring with a hydroxyl substituent at the 2-position.
This method is supported by analogous syntheses of B-substituted oxazaborolidines, which are prepared by condensation of chiral amino alcohols with boronic acids or boroxines, followed by removal of water to form stable heterocycles.
One-Pot Synthesis via Borane Complexes and Organolithium Reagents
- Reagents: Borane complexes (e.g., borane-THF), amino alcohols, organolithium reagents.
- Procedure: Initial formation of B-H oxazaborolidine intermediates by reaction of amino alcohols with borane complexes.
- Subsequent Alkylation: Treatment with organolithium reagents to introduce alkyl substituents on boron.
- Hydrolysis: Controlled hydrolysis with anhydrous ammonium chloride to yield the hydroxy-substituted dioxazaborocine.
- Advantages: This method allows for the preparation of B-alkylated derivatives with improved stability and purity compared to B-H analogs.
Though primarily reported for oxazaborolidines, this approach is adaptable for synthesizing this compound and its derivatives, providing a route to stable, isolable compounds.
Use of Bridged Bis-Amines and Phenols
- Reagents: N,N'-alkyl-bridged bis(amino) compounds and phenols.
- Mechanism: Aminoalkylation of phenols followed by coordination to boron centers.
- Outcome: Formation of tripodal amine ligands coordinated to boron, which can cyclize to form dioxazaborocine rings.
- Application: This method is more specialized and used for preparing complex boron heterocycles but demonstrates the versatility of boron coordination chemistry in ring formation.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Condensation of amino alcohols with boronic acids/esters | Amino alcohols, boronic acids/esters | Reflux in toluene/THF, azeotropic distillation | Simple, direct ring formation | Requires strict anhydrous conditions |
| One-pot synthesis via borane complexes and organolithium reagents | Borane-THF, amino alcohols, organolithium reagents | Controlled hydrolysis, inert atmosphere | Produces stable B-alkylated derivatives | Sensitive to air/moisture, complex steps |
| Aminoalkylation of phenols with bridged bis-amines | N,N'-alkyl-bridged bis(amines), phenols | Multi-step, coordination chemistry | Enables complex ligand synthesis | More complex, less direct for simple dioxazaborocine |
Research Findings and Notes
- The preparation of this compound is influenced by the sensitivity of boron intermediates to moisture and air, necessitating anhydrous and inert conditions for high purity and yield.
- B-alkylated derivatives of related boron heterocycles show improved stability and ease of purification compared to B-H analogs, suggesting that alkylation steps can be beneficial in synthesis.
- The compound’s hydroxyl group and boron center confer unique reactivity, making it a useful intermediate in organic synthesis, particularly in asymmetric catalysis and materials science.
- Although direct literature on the preparation of this compound is limited, methodologies developed for structurally related oxazaborolidines and dioxazaborocanes provide a reliable foundation for its synthesis.
Chemical Reactions Analysis
Cycloaddition Reactions with Nitrile Oxides
Dioxazaborocines, including tetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine, undergo [3+2] cycloaddition reactions with nitrile oxides. For example, treatment with benzonitrile oxide leads to the formation of cycloadducts followed by a 1,3-boratropic shift (Figure 1). This reaction is stereospecific and provides access to chiral intermediates useful in bioactive molecule synthesis .
Key Observations:
-
The boratropic shift generates stable boron-containing intermediates.
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The reaction proceeds under mild conditions without requiring catalysts.
Coordination with Diols and Diamides
The compound reacts with dihydroxy-diamides to form stable complexes. In a representative experiment:
Mechanistic Insights:
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The reaction involves boron-oxygen coordination, stabilizing the complex.
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Brine facilitates phase separation, simplifying purification .
Hydrolysis and Borate Release
Under aqueous conditions, this compound hydrolyzes to release borate ions. This property is leveraged in biological applications, where controlled borate release is desirable .
Stability Data:
-
Reactivity: Stable under anhydrous conditions but hydrolyzes in the presence of water .
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Hazard: May cause irritation upon contact with moisture (skin/eyes) .
Functionalization via Substituent Exchange
The hydroxy group at position 2 can undergo substitution reactions. For example:
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Alkylation : Reaction with alkyl halides yields derivatives like 6-dodecyl-2-hydroxy-1,3,6,2-dioxazaborocane .
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Alkenylation : Treatment with allyl halides produces compounds such as 2-(2-butenyl)-tetrahydro-4H-1,3,6,2-dioxazaborocine .
Example Reaction:
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R : Alkyl/alkenyl groups (e.g., dodecyl, butenyl).
Scientific Research Applications
Chemical Applications
Building Block for Synthesis:
Tetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine serves as a crucial building block in synthesizing more complex boron-containing compounds. Its unique structure allows for the formation of various derivatives that can be utilized in different chemical reactions.
Table 1: Synthesis Pathways Using this compound
| Reaction Type | Product Type | Reference |
|---|---|---|
| Nucleophilic Addition | Boron-containing polymers | |
| Coordination Chemistry | Metal complexes | |
| Polymerization | Thermosetting materials |
Biological Applications
Boron Neutron Capture Therapy (BNCT):
The compound's boron content makes it a candidate for use in boron neutron capture therapy, a targeted cancer treatment method. The ability to form stable complexes with biomolecules enhances its potential as a therapeutic agent.
Pharmacological Properties:
Research indicates that derivatives of this compound exhibit various biological activities including:
- Antitumor effects
- Antiviral properties
- Anti-inflammatory actions
Case Study: Antitumor Activity
In a study evaluating the antitumor properties of boron-containing compounds, this compound derivatives showed significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis and disruption of mitochondrial function in cancer cells .
Material Science Applications
Polybenzoxazines:
The compound is instrumental in producing polybenzoxazines—novel thermosetting materials with advantageous properties such as low shrinkage upon curing and excellent thermal stability. These materials are increasingly used in aerospace and automotive industries due to their lightweight and durable characteristics.
Table 2: Properties of Polybenzoxazines Derived from this compound
| Property | Value | Application |
|---|---|---|
| Thermal Stability | Up to 300°C | Aerospace components |
| Water Absorption | Low (≤ 1%) | Electronics |
| Curing Shrinkage | Minimal (< 5%) | Structural applications |
Industrial Applications
Production of Unique Materials:
this compound is utilized in creating specialized polymers and ceramics with unique properties tailored for specific industrial applications. Its ability to form stable complexes allows for modifications that enhance material performance.
Mechanism of Action
The mechanism of action of Tetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine involves its ability to form stable complexes with other molecules through boron-nitrogen and boron-oxygen bonds. These interactions can influence various molecular targets and pathways, such as enzyme inhibition or activation, and can be utilized in therapeutic applications like BNCT .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The dioxazaborocine core allows for extensive substitution, leading to derivatives with distinct properties. Below is a comparative analysis of key analogues:
Compound A : 6-Dodecyltetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine
- Structure : Features a dodecyl (C₁₂H₂₅) substituent at position 4.
- Molecular Formula: C₁₆H₃₄BNO₃ .
- Properties : Increased hydrophobicity due to the long alkyl chain, enhancing lipid solubility. Applications include surfactant-mediated synthesis and drug delivery systems.
Compound B : Tetrahydro-2-hydroxy-4,8-dimethyl-6-octadecyl-4H-1,3,6,2-dioxazaborocine
- Structure : Substituted with methyl groups at positions 4 and 8 and an octadecyl (C₁₈H₃₇) chain at position 5.
- Molecular Formula: C₂₄H₅₀BNO₃ (inferred from substituents) .
- Properties : Higher molecular weight (predicted density: 0.93 g/cm³) and reduced polarity compared to Compound A. Predicted boiling point: 480.1°C, indicating thermal stability .
Compound C : Tetrahydro-6-methyl-4,8-dioxo-4H-1,3,6,2-dioxazaborocine-2-acetaldehyde
- Structure : Contains a methyl group at position 6 and an acetaldehyde moiety at position 2.
- Molecular Formula: C₇H₁₀BNO₅ .
- Properties : Enhanced reactivity due to the aldehyde group, enabling crosslinking in polymer chemistry. Shipping at room temperature suggests moderate stability .
Compound D : 6-Dodecyltetrahydro-2-hydroxy-4,8-diphenyl-4H-1,3,6,2-dioxazaborocine
- Structure : Features phenyl groups at positions 4 and 8 alongside a dodecyl chain at position 6.
- Molecular Formula: C₂₈H₄₁BNO₃ (inferred) .
Physicochemical and Spectroscopic Comparisons
Biological Activity
Tetrahydro-2-hydroxy-4H-1,3,6,2-dioxazaborocine is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its effects in various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its dioxaborocine structure, which includes boron and nitrogen atoms in a cyclic arrangement. This structure contributes to its reactivity and interaction with biological molecules. The molecular formula is CHBNO, and it has been studied for its potential pharmacological applications.
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against a range of bacterial strains. Studies suggest that it disrupts bacterial cell membranes, leading to cell lysis.
- Anticancer Properties : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis. It appears to interfere with cell cycle progression and promote programmed cell death.
- Enzyme Inhibition : There is evidence that this compound can inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Agents evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Cancer Cell Line Studies : Research conducted on human breast cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability (up to 70% at 50 µM concentration) after 48 hours of exposure. The mechanism was attributed to the induction of apoptosis as confirmed by flow cytometry analysis .
- Enzyme Inhibition Assays : In vitro assays showed that this compound inhibited the activity of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. The IC50 value was determined to be 25 µM .
Data Table
The following table summarizes key findings related to the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
